molecular formula C33H43N7O9 B10780055 4-[(S)-4-Carboxy-2-({5-[2-((S)-2-cyclobutylcarbamoyl-pyrrolidin-1-yl)-2-oxo-ethoxy]-1-phenyl-1H-pyrazole-3-carbonyl}-amino)-butyryl]-piperazine-1-carboxylic acid ethyl ester

4-[(S)-4-Carboxy-2-({5-[2-((S)-2-cyclobutylcarbamoyl-pyrrolidin-1-yl)-2-oxo-ethoxy]-1-phenyl-1H-pyrazole-3-carbonyl}-amino)-butyryl]-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B10780055
M. Wt: 681.7 g/mol
InChI Key: FLUYZJFNZSOIKH-AHWVRZQESA-N
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Description

CHEMBL2172272 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is of significant interest in the field of drug discovery and development due to its unique chemical structure and potential therapeutic applications .

Chemical Reactions Analysis

CHEMBL2172272 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

CHEMBL2172272 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study various biochemical pathways and reactions. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, CHEMBL2172272 is of interest for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new drugs or as a reference compound in bioassays .

Mechanism of Action

The mechanism of action of CHEMBL2172272 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action for CHEMBL2172272 .

Comparison with Similar Compounds

CHEMBL2172272 can be compared with other similar compounds based on its chemical structure and bioactivity. Similar compounds may include those with related chemical scaffolds or those that interact with the same molecular targets. The uniqueness of CHEMBL2172272 lies in its specific chemical structure and the particular biological activities it exhibits. Some similar compounds can be identified using tools like ChemMine, which allows for the comparison of structural similarities and physicochemical properties .

Properties

Molecular Formula

C33H43N7O9

Molecular Weight

681.7 g/mol

IUPAC Name

(4S)-4-[[5-[2-[(2S)-2-(cyclobutylcarbamoyl)pyrrolidin-1-yl]-2-oxoethoxy]-1-phenylpyrazole-3-carbonyl]amino]-5-(4-ethoxycarbonylpiperazin-1-yl)-5-oxopentanoic acid

InChI

InChI=1S/C33H43N7O9/c1-2-48-33(47)38-18-16-37(17-19-38)32(46)24(13-14-29(42)43)35-30(44)25-20-28(40(36-25)23-10-4-3-5-11-23)49-21-27(41)39-15-7-12-26(39)31(45)34-22-8-6-9-22/h3-5,10-11,20,22,24,26H,2,6-9,12-19,21H2,1H3,(H,34,45)(H,35,44)(H,42,43)/t24-,26-/m0/s1

InChI Key

FLUYZJFNZSOIKH-AHWVRZQESA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CCC(=O)O)NC(=O)C2=NN(C(=C2)OCC(=O)N3CCC[C@H]3C(=O)NC4CCC4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CCC(=O)O)NC(=O)C2=NN(C(=C2)OCC(=O)N3CCCC3C(=O)NC4CCC4)C5=CC=CC=C5

Origin of Product

United States

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